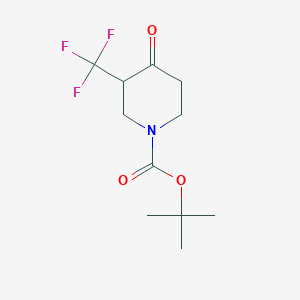

1-Boc-3-trifluoromethyl-piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

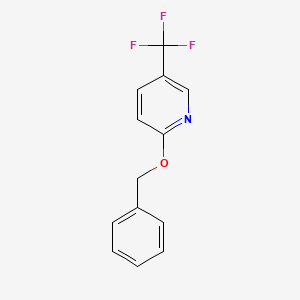

1-Boc-3-trifluoromethyl-piperidin-4-one is a chemical compound that falls within the category of piperidines, which are six-membered heterocyclic amines. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The trifluoromethyl group is a substituent known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of molecules.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with Boc protection, can be achieved through various methods. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Another approach for synthesizing functionalized piperidines is through one-pot multicomponent reactions using boron trifluoride etherate as a catalyst, which allows the condensation of aromatic aldehydes, β-ketoesters, and aromatic amines . Additionally, the synthesis of a Boc-protected piperidine-spiro-hydantoin has been reported, which involves the study of its molecular structure by NMR and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of Boc-protected piperidine derivatives has been extensively studied using spectroscopic and crystallographic techniques. For example, the solution and solid structure of a Boc-protected piperidine-spiro-hydantoin was investigated by two-dimensional NMR and X-ray crystallography, revealing the conformation of the piperidine ring and the orientation of the carbamate group . Similarly, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were characterized using various spectroscopic methods and theoretical calculations, providing insights into the conformational preferences and reactive sites of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The Boc group, in particular, is used to protect the amine functionality during synthesis and can be removed under acidic conditions. For example, the synthesis of 1'-Boc-5-fluoro-spiro-(indoline-3,4'-piperidine) involves the protection of the amine with Boc anhydride and selective deprotection with trifluoroacetic anhydride . Additionally, the boron trihalide adducts of 1,1-bis(piperidinyl)ethylene demonstrate the ability of piperidine derivatives to coordinate to boron trihalides, which can undergo rearrangement to form ionic adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can impact the acidity of adjacent protons and the overall reactivity of the molecule. The Boc group provides steric bulk and protects the amine from unwanted reactions. The spectroscopic properties, such as IR, Raman, and NMR, provide valuable information about the molecular structure and the nature of the chemical bonds . The molecular docking studies of 1-Benzyl-4-(N-Boc-amino)piperidine against various protein targets suggest potential biological activities and applications in drug discovery .

Aplicaciones Científicas De Investigación

- Summary of the Application: “1-Boc-3-trifluoromethyl-piperidin-4-one” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Propiedades

IUPAC Name |

tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIKPITPDYEAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610366 |

Source

|

| Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-trifluoromethyl-piperidin-4-one | |

CAS RN |

1159983-77-3 |

Source

|

| Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)